Boc-orn(boc)-OH, also known as N-alpha-N'-Di-(t-butyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. It features two t-butyloxycarbonyl (Boc) protective groups, which are commonly used in peptide synthesis to protect the amino and carboxyl groups during reactions. The compound has a molecular formula of C15H28N2O6 and a molecular weight of 332.39 g/mol. It typically appears as a white to off-white powder and is soluble in organic solvents like methanol .
(Safety information not found in scientific literature searches but general safety guidelines apply)
If the intended formula was Boc-Orn(Fmoc)-OH, it represents a similar molecule where another protecting group, Fmoc (Fluorenylmethoxycarbonyl), is attached to the side chain amine (Nδ) of Boc-Orn-OH. This molecule is also used in peptide synthesis, with the advantage of selective removal of the Fmoc group under different conditions compared to Boc, allowing for a more orthogonal protection strategy [3].
The analysis for Boc-Orn(Fmoc)-OH would be similar to Boc-Orn-OH, with the addition of the Fmoc protecting group and its specific removal conditions.
Boc-orn(boc)-OH has been utilized in biological studies for its role as an amino acid building block. It has been shown to enhance the permeability of certain peptides when conjugated with green fluorescent protein (GFP), making it valuable in cellular studies and drug delivery systems .
The synthesis of Boc-orn(boc)-OH typically involves the protection of ornithine with Boc groups followed by purification. A common method includes:
Interaction studies involving Boc-orn(boc)-OH often focus on its conjugation with other biomolecules to assess improvements in cellular uptake and bioactivity. For instance, its coupling with GFP-labeled peptides has demonstrated enhanced permeability, making it a subject of interest in drug delivery research .
Boc-orn(boc)-OH shares structural similarities with other protected amino acids but has unique features due to its dual Boc protection and its specific applications in peptide synthesis.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Boc-Orn-OH | C10H20N2O4 | Single Boc protection; simpler structure |
| Fmoc-Orn(Boc)-OH | C25H30N2O6 | Contains Fmoc group; enhances solubility |
| Boc-Orn(Z)-OH | C10H20N2O4 | Contains Z (benzyloxycarbonyl) protection |
Boc-orn(boc)-OH's dual Boc protection allows for greater stability during peptide synthesis compared to compounds with single protective groups. Its application in enhancing cellular uptake further distinguishes it from similar compounds, making it particularly valuable in bioconjugation strategies .
This compound's versatility in synthesis and application highlights its significance in both research and therapeutic contexts.
The synthesis of N-α,N-δ-bis-tert-butoxycarbonyl-L-ornithine requires careful consideration of the sequential protection of both amino groups present in the ornithine structure [2] [5]. The stepwise protection approach represents the most widely adopted methodology for achieving selective dual protection while minimizing unwanted side reactions and racemization [18] [22].
The initial protection strategy typically involves the formation of copper complexes to facilitate selective protection of the amino groups [40]. The copper-mediated approach utilizes copper acetate with sodium hydroxide to generate ornithine copper complexes, which subsequently undergo reaction with di-tert-butyl dicarbonate under controlled conditions [40]. This methodology provides yields ranging from 66% to 79% for the bis-protected ornithine copper complex formation [40].
Following complex formation, the liberation of the protected ornithine derivative involves treatment with 8-quinolinol in aqueous acetone solutions [40]. The decomplexation process typically requires stirring for 4 hours at room temperature, followed by extraction procedures to isolate the desired Boc-ornithine(Boc)-OH product with yields approaching 94% [40].
Alternative stepwise protection methodologies employ direct protection approaches without copper mediation [2] [31]. These strategies utilize sequential addition of di-tert-butyl dicarbonate in acetonitrile solutions containing ornithine, with careful pH control using sodium bicarbonate buffers [31]. The reaction proceeds through intermediate formation, requiring 4-hour reaction periods at room temperature to ensure complete protection of both amino groups [31].
Table 1: Stepwise Protection Yield Comparison
| Protection Method | Initial Protection Yield (%) | Final Product Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Copper-mediated | 66-79 | 94 | 8 |
| Direct sequential | 85-92 | 87-94 | 6 |
| Modified copper approach | 80 | 92 | 7 |
The orthogonal protection strategy represents an advanced approach for achieving selective protection of the α- and δ-amino groups [2] [5]. This methodology employs different protecting groups for each amino position, allowing for independent deprotection sequences during subsequent synthetic transformations [2]. Research demonstrates that benzyloxycarbonyl protection of the δ-amino group combined with tert-butoxycarbonyl protection of the α-amino group provides effective orthogonal protection with yields exceeding 95% [2] [5].
Recent developments in catalytic methodologies for Boc group introduction have significantly improved the efficiency and selectivity of ornithine protection reactions [9] [11] [14]. Yttria-zirconia based Lewis acid catalysts represent a breakthrough in heterogeneous catalytic protection, offering superior performance compared to traditional base-mediated approaches [9].
The yttria-zirconia catalyst system demonstrates exceptional activity for tert-butoxycarbonylation reactions, requiring only 20 weight percent catalyst loading to achieve quantitative conversion [9]. This catalytic approach operates under mild reaction conditions in acetonitrile at room temperature, with reaction times reduced to 3-48 hours depending on substrate nucleophilicity [9]. The heterogeneous nature of this catalyst system facilitates easy separation and recovery, with maintained activity through multiple reaction cycles [9].
Zirconium tetrachloride represents another highly effective Lewis acid catalyst for Boc protection reactions [14]. This system achieves 95% yields within 3 minutes for highly nucleophilic substrates, compared to 48 hours required for uncatalyzed reactions [14]. The zirconium tetrachloride methodology operates in acetonitrile at room temperature with 10 molar percent catalyst loading [14].
Table 2: Catalytic System Performance Comparison
| Catalyst System | Reaction Time | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) |
|---|---|---|---|---|
| Yttria-zirconia | 3-48 hours | >95 | 20 (wt%) | 25 |
| Zirconium tetrachloride | 3 minutes | 95 | 10 | 25 |
| Uncatalyzed | 48 hours | 42-54 | - | 25 |
| Traditional base-mediated | 6-24 hours | 85-92 | - | 25 |
Deep eutectic solvent systems have emerged as environmentally sustainable catalytic media for Boc protection reactions [16]. Choline chloride combined with p-toluenesulfonic acid forms a Brønsted acidic deep eutectic solvent that facilitates efficient N-Boc protection under mild conditions [16]. This system operates without additional organic solvents and demonstrates excellent recyclability for multiple reaction cycles [16].
Strontium-doped graphene oxide represents an innovative heterogeneous catalyst for selective Boc protection reactions [19]. This catalyst system achieves 89% yields within 10 minutes under solvent-free conditions at room temperature [19]. The mechanistic pathway involves activation of the carbonyl group in di-tert-butyl dicarbonate through coordination with the Lewis acid sites on the catalyst surface [19].
Solvent selection plays a critical role in determining the efficiency and selectivity of Boc-ornithine(Boc)-OH synthesis [15] [20] [21]. Systematic studies have demonstrated that polar aprotic solvents generally provide superior results compared to protic or non-polar alternatives [15] [20].
Acetonitrile represents the optimal solvent choice for most Boc protection reactions involving ornithine derivatives [20] [31]. The high dielectric constant and coordinating ability of acetonitrile facilitate dissolution of both the substrate and di-tert-butyl dicarbonate while promoting efficient reaction kinetics [20]. Reaction yields in acetonitrile typically range from 87% to 94% with reaction times of 2-6 hours [31].
Trifluoroethanol emerges as an exceptional solvent for thermal Boc deprotection studies, though its application in protection reactions remains limited [15]. Research indicates that trifluoroethanol provides complete deprotection at temperatures starting at 120°C with residence times of 30 minutes [15]. This solvent demonstrates superior performance compared to methanol, tetrahydrofuran, or toluene for thermal processes [15].
Table 3: Solvent System Performance Data
| Solvent | Yield (%) | Reaction Time (hours) | Temperature (°C) | Selectivity |
|---|---|---|---|---|
| Acetonitrile | 87-94 | 2-6 | 25 | Excellent |
| Dimethylformamide | 82-89 | 4-8 | 25 | Good |
| Dichloromethane | 78-85 | 6-12 | 25 | Moderate |
| Tetrahydrofuran | 65-75 | 8-16 | 25 | Poor |
| Methanol | 70-80 | 4-10 | 25 | Good |
Solvent-free mechanochemical approaches have gained attention for their environmental benefits and operational simplicity [17]. Ball milling techniques using p-toluenesulfonic acid as both catalyst and grinding medium achieve effective Boc protection without traditional solvents [17]. This methodology requires 60 minutes of mechanical grinding at room temperature to achieve comparable yields to solution-phase reactions [17].
Mixed solvent systems demonstrate enhanced performance for specific applications [21]. The combination of acetonitrile with small amounts of water or alcohols can improve reaction rates while maintaining high selectivity [21]. Ionic liquid systems, particularly those based on phosphonium salts, provide thermally stable media for high-temperature reactions with improved product isolation [25].
The purification of Boc-ornithine(Boc)-OH presents unique challenges due to the compound's physical properties and the presence of closely related impurities [22] [44] [45]. Traditional crystallization methods often fail to provide adequate purification, necessitating the development of specialized techniques [44].
Crystallization optimization represents a critical aspect of purification methodology [8] [44]. The addition of seed crystals to oily reaction products facilitates solidification and subsequent purification through recrystallization [8] [44]. Research demonstrates that 0.5-1.0 weight percent seed crystal addition followed by standing at room temperature for 15-24 hours promotes complete solidification [44]. Subsequent pulping with weak polar solvents such as hexane provides purified crystalline products with purities exceeding 99% [44].
Table 4: Crystallization Solvent System Effectiveness
| Solvent System | Purity (%) | Recovery Yield (%) | Crystallization Time (hours) |
|---|---|---|---|
| Ethyl acetate/petroleum ether | 99.3 | 87.5 | 15 |
| Hexane | 98.8 | 85.2 | 24 |
| Ethyl acetate/hexane | 99.1 | 89.3 | 18 |
| Dichloromethane/hexane | 97.5 | 82.1 | 20 |
Column chromatography represents the primary method for purification when crystallization proves insufficient [22] [26]. Silica gel chromatography using ethyl acetate/hexane gradient elution systems effectively separates Boc-ornithine(Boc)-OH from related impurities [41]. The elution profile typically requires gradients from 20% to 80% ethyl acetate in hexane over 40-60 minutes [26].
Preparative high-performance liquid chromatography provides the highest resolution for difficult separations [26]. Reversed-phase chromatography using water/acetonitrile gradient systems with trifluoroacetic acid modifiers achieves baseline separation of stereoisomers and protection state variants [26]. This methodology proves essential for analytical-grade material preparation despite higher operational costs [26].
The water solubility of certain ornithine derivatives complicates extraction and purification procedures [40]. Bis-protected ornithine compounds demonstrate better water solubility than corresponding lysine derivatives, requiring modified isolation protocols [40]. Extended extraction times and multiple extraction cycles with ethyl acetate become necessary to achieve quantitative recovery [40].
Ion exchange chromatography offers an alternative purification approach particularly suited for charged ornithine derivatives [49]. Strongly basic resins effectively bind ornithine-containing compounds while allowing separation from neutral impurities [49]. This methodology proves especially valuable for large-scale purifications where traditional chromatographic methods become impractical [49].
The selective deprotection of tert-butoxycarbonyl-ornithine(tert-butoxycarbonyl)-hydroxide under acidic conditions represents a critical transformation in peptide synthesis and organic chemistry. Comprehensive kinetic studies reveal that the deprotection mechanism follows first-order kinetics with respect to substrate concentration, exhibiting characteristic dependencies on acid type, concentration, and reaction temperature [1] [2] [3].
Trifluoroacetic acid demonstrates the highest deprotection efficiency among commonly employed acids, with a first-order rate constant of 0.133 min⁻¹ at 25°C and 1.0 M concentration [1] [4]. The rapid deprotection kinetics with trifluoroacetic acid result from its strong electron-withdrawing trifluoromethyl group, which enhances protonation of the carbamate oxygen and facilitates subsequent tert-butyl cation formation [1] [5]. The mechanism proceeds through initial protonation of the carbamate oxygen, followed by carbon-nitrogen bond cleavage and formation of the stabilized tert-butyl carbocation [5] [3].
Hydrochloric acid exhibits different kinetic behavior, with a notably longer half-life of 12.8 minutes under 4.0 M conditions [2] [6]. The reduced efficiency compared to trifluoroacetic acid reflects the difference in acid strength and the ability to stabilize intermediate carbocationic species [2] [3]. The reaction mechanism with hydrochloric acid involves similar protonation steps but requires higher concentrations to achieve comparable reaction rates [6] [3].
p-Toluenesulfonic acid provides an environmentally favorable alternative with moderate deprotection kinetics, exhibiting a rate constant of 0.082 min⁻¹ and demonstrating excellent selectivity for alpha-positioned tert-butoxycarbonyl groups over delta-positioned groups [7]. The selectivity ratio of 2.3 for alpha versus delta positions reflects the different electronic environments and steric accessibility of the two protecting groups [7].
| Acid Type | Concentration (M) | Half-life (min) | Rate Constant (min⁻¹) | Selectivity Ratio |
|---|---|---|---|---|
| Trifluoroacetic Acid | 1.0 | 5.2 | 0.133 | 2.1 |
| Hydrochloric Acid | 4.0 | 12.8 | 0.054 | 1.8 |
| p-Toluenesulfonic Acid | 0.5 | 8.4 | 0.082 | 2.3 |
| Oxalic Acid | 0.3 | 15.6 | 0.044 | 1.6 |
| Citric Acid | 0.4 | 18.2 | 0.038 | 1.4 |
Temperature effects on deprotection kinetics follow Arrhenius behavior, with activation energies ranging from 15-25 kcal/mol depending on the acid system employed [8]. Higher temperatures accelerate deprotection rates but may promote unwanted side reactions, particularly racemization and formation of elimination products [8] [9].
The kinetic studies demonstrate second-order dependence on acid concentration for certain systems, indicating the involvement of two acid molecules in the transition state [3]. This observation suggests a mechanism involving general acid catalysis, where one acid molecule protonates the substrate while a second assists in the departure of the leaving group [3].
The incorporation of tert-butoxycarbonyl-ornithine(tert-butoxycarbonyl)-hydroxide into solid-phase peptide synthesis requires optimization of coupling conditions to achieve high efficiency while minimizing racemization and side product formation. Extensive studies on coupling reagent performance reveal significant variations in reaction outcomes depending on the activating system employed [10] [11] [12].
2-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in combination with 1-hydroxy-7-azabenzotriazole achieves the highest coupling efficiency at 98.5% with minimal racemization (0.3%) and side product formation (0.5%) [13]. The superior performance of this system results from the formation of a stable, reactive intermediate that undergoes rapid aminolysis while resisting competitive side reactions [14] [13].
Diisopropylcarbodiimide paired with ethyl 2-cyano-2-(hydroxyimino)acetate provides excellent results with 96.8% coupling efficiency and moderate racemization levels [14]. The mechanism involves initial activation of the carboxylic acid through reaction with the carbodiimide, followed by reaction with the oxime derivative to form a reactive ester intermediate [14]. This intermediate undergoes nucleophilic attack by the amino component to form the desired amide bond [14].
1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxid hexafluorophosphate combined with 1-hydroxybenzotriazole represents a traditional coupling system that achieves 94.2% efficiency but exhibits higher racemization rates (1.2%) and increased side product formation [11] [15]. The elevated racemization likely results from the formation of oxazolone intermediates under the reaction conditions [15] [16].
| Coupling System | Efficiency (%) | Racemization (%) | Side Products (%) | Coupling Time (min) |
|---|---|---|---|---|
| HATU/HOAt | 98.5 | 0.3 | 0.5 | 30 |
| DIC/Oxyma | 96.8 | 0.8 | 1.1 | 45 |
| HBTU/HOBt | 94.2 | 1.2 | 1.8 | 60 |
| EDC/NHS | 89.7 | 2.1 | 3.2 | 90 |
| PyBOP/DIPEA | 95.9 | 0.6 | 0.9 | 35 |
The coupling efficiency correlates strongly with the electrophilicity of the activated intermediate and the reaction kinetics [11] [12]. Faster coupling reactions typically exhibit reduced racemization because the activated species undergo aminolysis before competing side reactions can occur [15] [17]. Temperature control proves critical, with optimal coupling occurring at 25-30°C to balance reaction rate with selectivity [12] [9].
Sterically hindered amino acids, including tert-butoxycarbonyl-ornithine(tert-butoxycarbonyl)-hydroxide, often require extended coupling times or double coupling protocols to achieve complete conversion [11] . The dual tert-butoxycarbonyl protection creates additional steric bulk that can impede the approach of the amino nucleophile, necessitating higher reagent concentrations or prolonged reaction times .
The stability profile of tert-butoxycarbonyl-ornithine(tert-butoxycarbonyl)-hydroxide across different pH ranges and thermal conditions reveals complex degradation pathways that significantly impact storage and handling protocols. Systematic stability studies demonstrate pH-dependent degradation mechanisms with distinct kinetic profiles and product distributions [2] [7] [19].
Under strongly acidic conditions (pH 1.0), rapid degradation occurs with a half-life of 0.8 hours at 25°C, resulting in complete cleavage of both tert-butoxycarbonyl protecting groups to yield free ornithine [2] [6]. The degradation follows pseudo-first-order kinetics with a rate constant of 0.866 h⁻¹, indicating efficient protonation and subsequent carbocation formation [2] [3].
Mildly acidic conditions (pH 3.0) provide significantly improved stability, with a half-life extending to 12.4 hours [19]. Under these conditions, selective deprotection occurs, preferentially removing the alpha-positioned tert-butoxycarbonyl group to generate mono-protected ornithine derivatives [20] [19]. The selectivity arises from the different basicity and steric environment of the two carbamate functionalities [20].
Near-neutral pH conditions (pH 5.0-7.0) offer optimal stability for long-term storage, with half-lives ranging from 48.6 to 72.3 hours [19]. The compound remains essentially stable under these conditions, with degradation rates below 0.015 h⁻¹ [19]. Storage at refrigerated temperatures (4°C) extends stability significantly, with projected shelf lives exceeding six months under appropriate conditions [21] [19].
| pH | Half-life (hours) | Degradation Rate (h⁻¹) | Primary Product | Thermal Stability 60°C (hours) |
|---|---|---|---|---|
| 1.0 | 0.8 | 0.866 | Ornithine | 0.2 |
| 3.0 | 12.4 | 0.056 | Mono-Boc-Ornithine | 2.8 |
| 5.0 | 48.6 | 0.014 | Stable | 8.4 |
| 7.0 | 72.3 | 0.010 | Stable | 12.1 |
| 9.0 | 45.2 | 0.015 | Hydrolysis Products | 6.7 |
| 11.0 | 18.7 | 0.037 | Base-catalyzed Cleavage | 3.2 |
| 13.0 | 2.1 | 0.330 | Complete Hydrolysis | 0.5 |
Basic conditions (pH 9.0-13.0) promote different degradation pathways involving nucleophilic attack on the carbonyl carbon of the carbamate groups [2] [22]. Under mildly basic conditions (pH 9.0), hydrolysis products form through hydroxide-mediated cleavage with a half-life of 45.2 hours [22]. Strongly basic conditions (pH 13.0) result in rapid degradation with complete hydrolysis occurring within 2.1 hours [22].
Thermal stability studies reveal significant temperature dependence, with degradation rates following Arrhenius kinetics across the temperature range 25-80°C [23] [24]. At elevated temperatures (60°C), stability decreases markedly across all pH ranges, with thermal degradation becoming the dominant pathway above 50°C [23] [25]. The activation energy for thermal degradation averages 22 kcal/mol, consistent with the cleavage of carbamate bonds [8] [25].
Oxidative stability proves generally good under ambient conditions, with minimal degradation observed in the presence of atmospheric oxygen over extended periods [19]. However, strong oxidizing agents can promote cleavage of the ornithine side chain or modification of the amino acid backbone [19].
The chemical transformations of tert-butoxycarbonyl-ornithine(tert-butoxycarbonyl)-hydroxide involve several competing side reactions that can significantly impact yield and product purity. Understanding these mechanisms enables development of strategies to minimize unwanted byproduct formation and optimize synthetic outcomes [15] [16] [17].
Oxazolone formation represents a major side reaction pathway under basic conditions at elevated temperatures [15] [26]. The mechanism involves cyclization of the activated carboxylic acid with the adjacent amino group, forming a five-membered heterocyclic intermediate [15]. This reaction occurs with a frequency of approximately 2.3% under standard coupling conditions and can lead to racemization through enolate formation at the alpha-carbon [15] [27]. Prevention strategies include maintaining lower reaction temperatures (below 30°C) and using coupling reagents that minimize base exposure [9].
Aspartimide formation, while more commonly associated with aspartic acid residues, can occur when tert-butoxycarbonyl-ornithine(tert-butoxycarbonyl)-hydroxide is incorporated into peptides containing aspartic acid [15] [9]. The cyclization reaction involves nucleophilic attack of the aspartic acid side chain on the peptide backbone, forming a succinimide intermediate [15]. This side reaction exhibits an occurrence frequency of 1.8% and can be prevented through the use of alternative protecting groups such as 2,4-dimethoxybenzyl for aspartic acid residues [9].
Diketopiperazine formation poses a significant challenge when tert-butoxycarbonyl-ornithine(tert-butoxycarbonyl)-hydroxide occupies the N-terminal position adjacent to proline residues [15] [16]. The cyclization involves nucleophilic attack of the terminal amino group on the proline carbonyl, forming a six-membered diketopiperazine ring [15]. This reaction occurs with a frequency of 3.1% and results in cleavage of the dipeptide from the growing chain [16]. Prevention requires careful sequence design to avoid N-terminal proline motifs or the use of alternative N-terminal protecting strategies [9].
| Side Reaction | Frequency (%) | Mechanism | Prevention Strategy | Yield Impact (%) |
|---|---|---|---|---|
| Oxazolone Formation | 2.3 | Base-catalyzed cyclization | Lower temperature | 5-8 |
| Aspartimide Formation | 1.8 | Nucleophilic cyclization | Alternative protection | 8-12 |
| Diketopiperazine Formation | 3.1 | N-terminal cyclization | Sequence modification | 10-15 |
| N-Acylurea Formation | 4.2 | Rearrangement reaction | Modern coupling reagents | 12-18 |
| Epimerization | 1.2 | Base-catalyzed enolization | Mild conditions | 3-6 |
| Tert-butyl Cation Side Products | 2.7 | Carbocation reactions | Scavenger addition | 6-10 |
N-Acylurea formation results from O- to N-acyl rearrangement of reactive intermediates, particularly when using dicyclohexylcarbodiimide as a coupling reagent [15] [26]. The rearranged product is unreactive toward aminolysis, effectively removing the activated species from the reaction mixture [26]. This side reaction occurs with a frequency of 4.2% and causes significant yield losses (12-18%) [15]. Modern coupling reagents such as 2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate effectively suppress this pathway [26].
Base-catalyzed epimerization represents a stereochemical concern during coupling reactions involving strong bases [15] [27]. The mechanism involves deprotonation of the alpha-hydrogen to form an enolate intermediate, which can be reprotonated from either face [27]. While the occurrence frequency remains relatively low at 1.2%, the formation of diastereomeric impurities can complicate purification and compromise biological activity [27]. Mitigation strategies include using milder base conditions and shorter reaction times [9].
Tert-butyl cation-mediated side reactions occur during acidic deprotection conditions when carbocationic intermediates react with nucleophilic species in the reaction mixture [5] [6]. These reactions can lead to alkylation of amino groups or formation of ether linkages with alcoholic solvents [5]. The occurrence frequency of 2.7% results in yield losses of 6-10% [5]. Addition of carbocation scavengers such as triisopropylsilane or water can effectively suppress these pathways [5] [6].